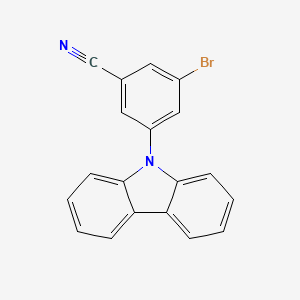
3-Bromo-5-(9H-carbazol-9-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(9H-carbazol-9-yl)benzonitrile is an organic compound with the molecular formula C19H11BrN2 It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile typically involves the bromination of 5-(9H-carbazol-9-yl)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution Products: Various substituted carbazole derivatives.
Oxidation Products: Oxidized carbazole compounds.
Reduction Products: Reduced carbazole derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
3-Bromo-5-(9H-carbazol-9-yl)benzonitrile has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Material Science:
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile in optoelectronic applications involves its ability to absorb and emit light efficiently. The carbazole moiety acts as an electron donor, while the benzonitrile group serves as an electron acceptor. This push-pull electronic structure facilitates efficient charge transfer and light emission. In biological applications, the compound’s fluorescence properties enable it to act as a probe for imaging and detection .
Comparison with Similar Compounds
Similar Compounds
5-(9H-carbazol-9-yl)benzonitrile: Lacks the bromine substituent, resulting in different reactivity and electronic properties.
4-(9H-carbazol-9-yl)benzonitrile: Similar structure but with the carbazole moiety at a different position, affecting its photophysical properties.
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile: Contains multiple carbazole groups, leading to enhanced electronic interactions and different applications.
Uniqueness
3-Bromo-5-(9H-carbazol-9-yl)benzonitrile is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of more complex organic molecules with tailored properties .
Properties
Molecular Formula |
C19H11BrN2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
3-bromo-5-carbazol-9-ylbenzonitrile |
InChI |
InChI=1S/C19H11BrN2/c20-14-9-13(12-21)10-15(11-14)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-11H |
InChI Key |
CLZYHKWHXMDCOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


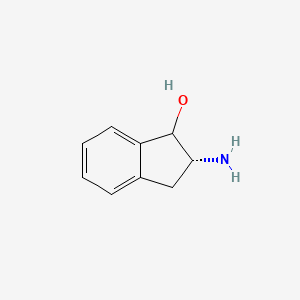
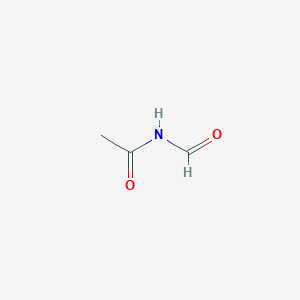
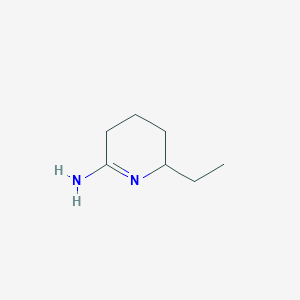
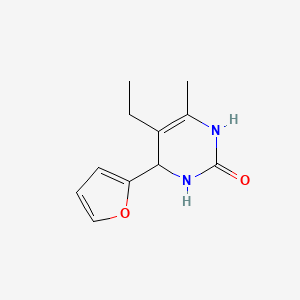
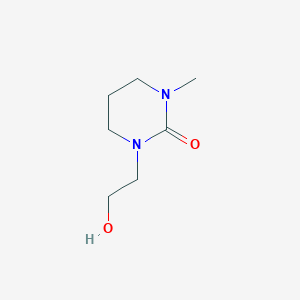
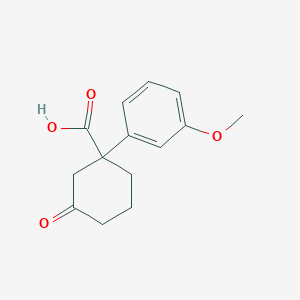
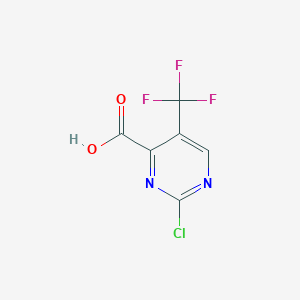
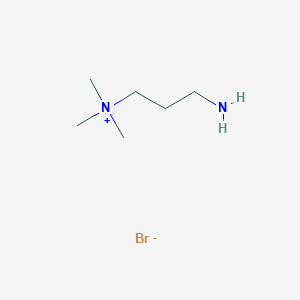
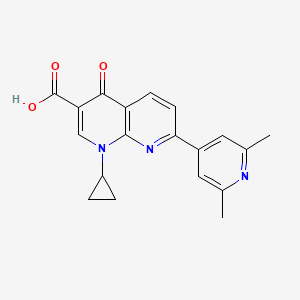
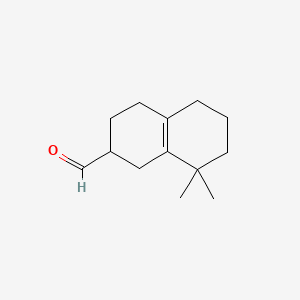
![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
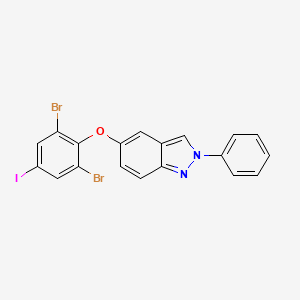
![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

